

"spectroscopic data of 4-tert-butyl-3-nitroaniline"

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Compound of Interest

Compound Name: **4-Tert-butyl-3-nitroaniline**

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An In-Depth Technical Guide to the Spectroscopic Profile of **4-tert-Butyl-3-nitroaniline**

This guide provides a comprehensive analysis of the spectroscopic characteristics of **4-tert-butyl-3-nitroaniline** ($C_{10}H_{14}N_2O_2$; Molar Mass: 194.23 g/mol).^{[1][2]} Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data with established spectroscopic principles to offer a robust framework for the identification and characterization of this molecule. In the absence of extensively published experimental spectra, this guide leverages foundational knowledge of functional group analysis and substituent effects to predict the compound's signature in key analytical techniques.

Molecular Structure and Spectroscopic Overview

4-tert-butyl-3-nitroaniline is an aromatic compound featuring a benzene ring substituted with an amino group, a nitro group, and a bulky tert-butyl group. The relative positions of these groups—particularly the electron-donating amino group and the electron-withdrawing nitro group—create a unique electronic environment that profoundly influences the molecule's spectroscopic signature. The sterically demanding tert-butyl group further impacts the conformation and reactivity of the compound.

A thorough spectroscopic analysis is essential for confirming the identity, purity, and structure of synthesized **4-tert-butyl-3-nitroaniline**. This guide will explore the predicted data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (1H NMR and ^{13}C NMR) Spectroscopy, and Mass Spectrometry (MS).

Caption: Molecular structure of **4-tert-butyl-3-nitroaniline**.

Infrared (IR) Spectroscopy Analysis

The IR spectrum provides critical information about the functional groups present in a molecule. For **4-tert-butyl-3-nitroaniline**, the key diagnostic peaks arise from the primary amine (N-H), the nitro group (N-O), the tert-butyl group (C-H), and the aromatic ring.

Interpretation of Key Vibrational Frequencies:

- **N-H Stretching:** As a primary aromatic amine, two distinct N-H stretching bands are expected in the $3500\text{-}3300\text{ cm}^{-1}$ region.[3][4][5] The higher frequency band corresponds to the asymmetric stretch, while the lower frequency band is the symmetric stretch.[4][5]
- **C-H Stretching:** Aliphatic C-H stretching from the tert-butyl group will appear just below 3000 cm^{-1} . Aromatic C-H stretching vibrations are typically observed as weaker bands above 3000 cm^{-1} .
- **N-O Stretching:** The nitro group is characterized by two strong and easily identifiable stretching vibrations.[6][7] The asymmetric N-O stretch is expected in the $1550\text{-}1475\text{ cm}^{-1}$ range, and the symmetric stretch appears between $1360\text{-}1290\text{ cm}^{-1}$.[7][8]
- **N-H Bending:** The scissoring vibration of the primary amine (N-H bend) typically appears in the $1650\text{-}1580\text{ cm}^{-1}$ region.[4][5] This peak can sometimes be obscured by or overlap with aromatic ring vibrations.
- **Aromatic C=C Stretching:** The benzene ring will produce several bands of variable intensity in the $1600\text{-}1450\text{ cm}^{-1}$ region.
- **C-N Stretching:** The stretching vibration for the C-N bond in aromatic amines is typically a strong band found in the $1335\text{-}1250\text{ cm}^{-1}$ range.[4][9]

Predicted IR Data Summary

Vibrational Mode	Predicted Wavenumber (cm ⁻¹)	Intensity
N-H Asymmetric Stretch	~3450	Medium
N-H Symmetric Stretch	~3360	Medium
Aromatic C-H Stretch	~3100-3000	Weak-Medium
Aliphatic C-H Stretch	~2960-2870	Strong
N-H Bend (Scissoring)	~1620	Medium-Strong
Aromatic C=C Stretch	~1600, ~1500, ~1450	Variable
NO ₂ Asymmetric Stretch	~1530	Strong
NO ₂ Symmetric Stretch	~1350	Strong
Aromatic C-N Stretch	~1280	Strong

| Aromatic C-H Out-of-Plane Bends | ~900-675 | Medium-Strong |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

- Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
- Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of air (CO₂ and H₂O).
- Sample Application: Place a small amount of the solid **4-tert-butyl-3-nitroaniline** sample directly onto the ATR crystal.
- Pressure Application: Use the instrument's pressure arm to apply firm and consistent contact between the sample and the crystal.
- Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

- Data Processing: The software will automatically perform the background subtraction. Process the resulting spectrum to identify and label the key absorption peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The chemical environment of each proton (¹H) and carbon (¹³C) atom determines its resonance frequency (chemical shift).

¹H NMR Spectroscopy

The ¹H NMR spectrum is predicted to show distinct signals for the three aromatic protons, the two amine protons, and the nine equivalent protons of the tert-butyl group.

Interpretation of Predicted ¹H NMR Spectrum:

- Amine Protons (-NH₂): The protons of the primary amine will likely appear as a broad singlet. Its chemical shift can vary significantly (predicted here around 4.0-5.0 ppm) depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange.
- Tert-Butyl Protons (-C(CH₃)₃): The nine protons of the tert-butyl group are chemically equivalent and will produce a sharp singlet at approximately 1.3-1.5 ppm.[10] This upfield shift is characteristic of aliphatic protons shielded from the aromatic ring current.
- Aromatic Protons (-C₆H₃): The three protons on the benzene ring are in different chemical environments and will appear as distinct signals in the aromatic region (6.5-8.0 ppm).
 - The proton at the C2 position, ortho to the nitro group and meta to the amine, is expected to be the most deshielded due to the strong electron-withdrawing effect of the adjacent NO₂ group. It will likely appear as a doublet.
 - The proton at the C6 position, ortho to the amine and meta to the nitro group, will be shifted upfield relative to benzene due to the electron-donating nature of the NH₂ group. [11] It is expected to appear as a doublet.
 - The proton at the C5 position, meta to the amine and ortho to the tert-butyl group, will experience a complex combination of effects. It is expected to appear as a doublet of

doublets.

Predicted ^1H NMR Data Summary

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
$-\text{C}(\text{CH}_3)_3$	~1.4	Singlet (s)	9H
$-\text{NH}_2$	~4.5	Broad Singlet (br s)	2H
Aromatic H-5	~6.8	Doublet of Doublets (dd)	1H
Aromatic H-6	~7.1	Doublet (d)	1H

| Aromatic H-2 | ~7.6 | Doublet (d) | 1H |

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum will show signals for each unique carbon atom in the molecule. The chemical shifts are highly sensitive to the electronic effects of the substituents.

Interpretation of Predicted ^{13}C NMR Spectrum:

- **Tert-Butyl Carbons:** The three equivalent methyl carbons of the tert-butyl group will appear upfield around 30-32 ppm. The quaternary carbon of this group will be found slightly further downfield, around 35 ppm.
- **Aromatic Carbons:** The six aromatic carbons will have distinct chemical shifts.
 - **C1 ($\text{C}-\text{NH}_2$):** This carbon is attached to the electron-donating amino group and is expected to be shielded, but its shift is influenced by the adjacent nitro-substituted carbon.
 - **C3 ($\text{C}-\text{NO}_2$):** The carbon bearing the strongly electron-withdrawing nitro group will be significantly deshielded and appear far downfield.
 - **C4 (C-tBu):** The ipso-carbon attached to the tert-butyl group will also be deshielded.

- The remaining carbons (C2, C5, C6) will have shifts determined by their positions relative to the three substituents. In substituted anilines, the chemical shifts of ring carbons are sensitive to the electronic properties of the substituents.[12][13]

Predicted ^{13}C NMR Data Summary

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
-C(CH ₃) ₃	~31
-C(CH ₃) ₃	~35
Aromatic C5	~115
Aromatic C6	~118
Aromatic C2	~125
Aromatic C4	~145
Aromatic C1	~148

| Aromatic C3 | ~150 |

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **4-tert-butyl-3-nitroaniline** in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
- Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then tuned and the magnetic field is shimmed to optimize homogeneity.
- ^1H NMR Acquisition: Acquire the ^1H spectrum using a standard pulse sequence. A 90° pulse angle and a relaxation delay of 1-2 seconds are typical starting points.
- ^{13}C NMR Acquisition: Acquire the ^{13}C spectrum. Due to the low natural abundance and smaller gyromagnetic ratio of ^{13}C , more scans are required. A proton-decoupled sequence is used to simplify the spectrum to singlets for each carbon.

- Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed. The resulting spectrum is then phase-corrected, baseline-corrected, and referenced (typically to the residual solvent peak or internal standard like TMS).

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular weight and structural information based on the mass-to-charge ratio (m/z) of the ionized molecule and its fragments. For **4-tert-butyl-3-nitroaniline** (MW = 194.23), the molecular ion peak is a key identifier.

Interpretation of Predicted Mass Spectrum:

- Molecular Ion ($M^{+\bullet}$): The molecular ion peak is expected at m/z = 194. This corresponds to the intact molecule having lost one electron.
- Key Fragmentation Pathways: Aromatic nitro compounds and alkyl-substituted benzenes exhibit characteristic fragmentation patterns.[\[14\]](#)
 - Loss of a Methyl Group ($[M-15]^+$): A common fragmentation for tert-butyl groups is the loss of a methyl radical ($\bullet CH_3$) to form a stable tertiary carbocation. This would result in a prominent peak at m/z = 179.
 - Loss of a Nitro Group ($[M-46]^+$): The C- NO_2 bond can cleave, leading to the loss of a nitro radical ($\bullet NO_2$) and a fragment at m/z = 148. The fragmentation of p-nitroaniline often involves the loss of the nitro group.[\[15\]](#)
 - Loss of Nitric Oxide ($[M-30]^+$): Rearrangement followed by the loss of nitric oxide ($\bullet NO$) is also a common pathway for aromatic nitro compounds, which would yield a peak at m/z = 164.

Predicted Mass Spectrometry Data Summary

m/z	Proposed Fragment Identity
194	$[M]^{+\bullet}$ (Molecular Ion)
179	$[M - CH_3]^+$
164	$[M - NO]^+$

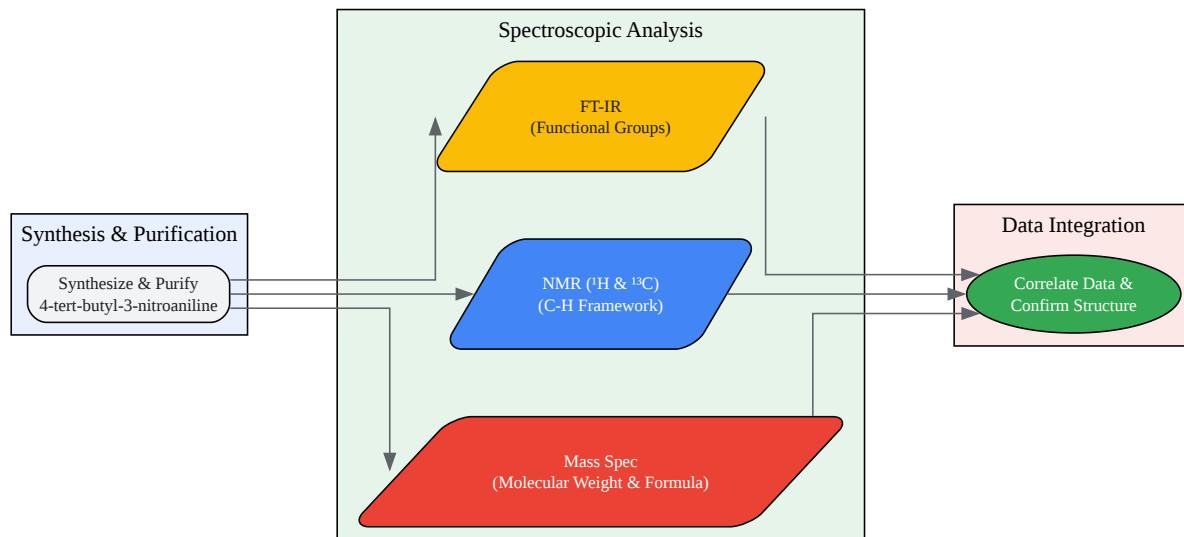
| 148 | $[M - NO_2]^+$ |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

- Sample Introduction: A small amount of the sample is introduced into the instrument, often via a direct insertion probe or after separation by Gas Chromatography (GC).
- Ionization: In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, creating a positively charged radical ion ($M^{+\bullet}$).
- Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic ions.
- Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected, and their abundance is recorded, generating the mass spectrum.

Integrated Spectroscopic Workflow

The characterization of a novel or synthesized compound is a multi-step process where each analytical technique provides complementary information.



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Caption: General workflow for spectroscopic characterization.

Safety and Handling

While comprehensive toxicological data for **4-tert-butyl-3-nitroaniline** is not widely available, compounds of this class (nitroanilines) should be handled with care.^[16] Many nitroaromatic compounds and anilines are toxic and may cause irritation upon contact.^{[17][18][19]}

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.^[16]
- Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.^[17] Avoid contact with skin and eyes.^[16]
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.^[16]

Consult the specific Safety Data Sheet (SDS) provided by the supplier for detailed handling and emergency procedures.[16][17][20]

Conclusion

The spectroscopic profile of **4-tert-butyl-3-nitroaniline** is dictated by the interplay of its amino, nitro, and tert-butyl functional groups. This guide provides a detailed predictive framework for its analysis. The IR spectrum is distinguished by strong absorptions for the N-H and N-O stretches. The ¹H and ¹³C NMR spectra are characterized by the distinct electronic and steric environments of the aromatic ring, leading to a predictable pattern of chemical shifts. Finally, mass spectrometry confirms the molecular weight and reveals characteristic fragmentation pathways involving the loss of methyl and nitro moieties. Together, these techniques provide a robust and self-validating system for the unequivocal identification of **4-tert-butyl-3-nitroaniline**.

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